(2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
“(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1279037-14-7 . It has a molecular weight of 252.74 and is a solid at room temperature . Its IUPAC name is tert-butyl (3S,5S)-5-(hydroxymethyl)-3-pyrrolidinylcarbamate hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 22 - 25℃ for 12 hours under an inert atmosphere . Another method involves hydrogenation with palladium on activated carbon in methanol .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8-;/m0./s1 . The InChI Key is YNASECDCFXDYHN-WSZWBAFRSA-N .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it can react with 5-bromo-2-fluoronitrobenzene and triethylamine in ethyl acetate at reflux for 16 hours . It can also undergo hydrogenation with palladium on activated carbon in methanol .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.74 .Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure Analysis : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, which is structurally related to (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, demonstrates the significance of specific chiral configurations in pyrrolidine derivatives (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis Techniques : The compound has been involved in the efficient synthesis of core structures for potential applications in medicinal chemistry, showcasing the utility of pyrrolidine derivatives in drug design (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Applications in Material Science
- Crystallographic Studies : The compound and its derivatives have been studied for their crystal and molecular structure, which is critical in the field of material science for understanding molecular interactions and stability (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of various pharmacologically active compounds, indicating its importance in drug development and pharmaceutical chemistry (Pei-qiang, 2011).
Potential in Anti-inflammatory Research : Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory agents, highlighting its relevance in the development of new therapeutic agents (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).
Advanced Synthesis Methods
- Advanced Synthesis Methods : Research on advanced synthesis methods, such as nitrile anion cyclization, involving this compound, underscores its versatility and applicability in complex chemical synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Conformational Analysis
- Conformational Analysis : Studies on the conformational aspects of pyrrolidine rings, including derivatives of this compound, are crucial for understanding molecular interactions and designing functional molecules (Koskinen, Helaja, Kumpulainen, Koivisto, Mansikkamäki, & Rissanen, 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660809 | |
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922139-40-0 | |
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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